molecular formula C14H19N3O B5740477 N-(cyclooctylideneamino)pyridine-3-carboxamide

N-(cyclooctylideneamino)pyridine-3-carboxamide

Cat. No.: B5740477
M. Wt: 245.32 g/mol
InChI Key: CVITUJHIVLJBAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclooctylideneamino)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with cyclooctylamine in the presence of a condensing agent such as pyridine-3-carboxylic anhydride . The reaction typically occurs under mild conditions, with 4-(dimethylamino)pyridine as an activator .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclooctylideneamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclooctylideneamino)pyridine-3-carboxylic acid, while reduction may produce N-(cyclooctylamino)pyridine-3-carboxamide.

Scientific Research Applications

N-(cyclooctylideneamino)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclooctylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclooctylideneamino)pyridine-3-carboxamide is unique due to the presence of the cyclooctylideneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carboxamide derivatives and may contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

N-(cyclooctylideneamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(12-7-6-10-15-11-12)17-16-13-8-4-2-1-3-5-9-13/h6-7,10-11H,1-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVITUJHIVLJBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CN=CC=C2)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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